N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide
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Overview
Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring, a pyridine ring, and a piperazine moiety, making it a potential candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of this compound are the Phenylalanine–tRNA ligase alpha and beta subunits . These enzymes play a crucial role in protein synthesis by attaching phenylalanine to its corresponding tRNA, which is then used in the ribosome to incorporate phenylalanine into growing peptide chains .
Mode of Action
The compound interacts with its targets, potentially inhibiting their function . This interaction could lead to a disruption in protein synthesis, affecting the growth and survival of the organism . .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway , specifically the process of tRNA aminoacylation . By inhibiting the Phenylalanine–tRNA ligase, the compound disrupts this pathway, potentially leading to a decrease in protein synthesis and thus affecting the growth and survival of the organism .
Result of Action
The result of the compound’s action is a potential decrease in protein synthesis, which could lead to a disruption in the growth and survival of the organism . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene-2-carboxamide core
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine: Research indicates that it may have therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)urea: Similar in structure but with a different functional group.
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide: Similar core structure with a benzamide group instead of thiophene-2-carboxamide.
Uniqueness: N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide stands out due to its thiophene ring, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVUQWIMAZZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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